molecular formula C17H34O2Si B14351018 Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane CAS No. 91390-64-6

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane

Cat. No.: B14351018
CAS No.: 91390-64-6
M. Wt: 298.5 g/mol
InChI Key: RJRDBBPQUIYKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane is an organosilicon compound that features a furan ring substituted with a tributylsilyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane typically involves the reaction of 5-methyl-4,5-dihydrofuran-2-ol with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

5-methyl-4,5-dihydrofuran-2-ol+tributylchlorosilaneThis compound+HCl\text{5-methyl-4,5-dihydrofuran-2-ol} + \text{tributylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 5-methyl-4,5-dihydrofuran-2-ol+tributylchlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to yield dihydrofuran derivatives.

    Substitution: The tributylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane exerts its effects involves the interaction of the tributylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tributyl(4,5-dihydrofuran-2-yl)stannane: An organotin compound with similar reactivity but different metal center.

    Tributyl(4,5-dihydrofuran-2-yl)germane: An organogermanium compound with comparable properties.

Uniqueness

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane is unique due to the presence of the silicon atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent in organic synthesis, offering different reactivity patterns compared to its tin and germanium analogs.

Properties

CAS No.

91390-64-6

Molecular Formula

C17H34O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

tributyl-[(2-methyl-2,3-dihydrofuran-5-yl)oxy]silane

InChI

InChI=1S/C17H34O2Si/c1-5-8-13-20(14-9-6-2,15-10-7-3)19-17-12-11-16(4)18-17/h12,16H,5-11,13-15H2,1-4H3

InChI Key

RJRDBBPQUIYKKH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC1=CCC(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.